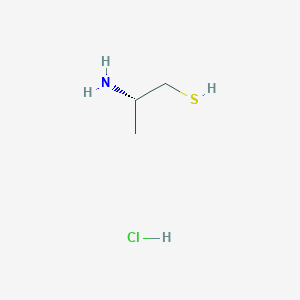

(2S)-2-Aminopropane-1-thiol hydrochloride

Description

Significance of Chiral Building Blocks in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials in the synthesis of complex, biologically active molecules. wisdomlib.org Their importance stems from the fact that nearly all biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a biological target and a drug molecule often requires a precise three-dimensional arrangement, meaning that typically only one enantiomer of a chiral drug will produce the desired therapeutic effect. nih.gov

The pharmaceutical industry has a consistently high demand for chiral intermediates to improve drug efficacy and develop new treatments. nih.gov The use of these building blocks allows chemists to construct intricate molecular architectures with high stereochemical control, a process known as asymmetric synthesis. nih.govgoogle.com This approach is more efficient than resolving a racemic mixture, which contains equal amounts of both enantiomers. Key classes of chiral building blocks include amino acids, chiral amines, alcohols, and carboxylic acids.

Role of Aminothiols in Modern Chemical Research

Aminothiols are bifunctional compounds characterized by the presence of both an amino (-NH₂) group and a thiol (-SH) group. This dual functionality imparts unique chemical properties that are exploited in numerous research areas. solubilityofthings.com

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and readily participates in reactions with electrophiles. nih.gov It also forms stable complexes with various metal ions. nih.gov The amino group can influence the acidity (pKa) of the thiol group, enhancing the concentration of the more reactive thiolate anion at physiological pH.

In chemical biology, aminothiols are central to bioconjugation techniques. For instance, the reaction between 1,2-aminothiols and cyanopyridines is a bioorthogonal "click" reaction used to label and modify peptides and proteins under biocompatible conditions. thieme-connect.com Furthermore, research into prebiotic chemistry suggests that simple aminothiols like cysteine could have played a crucial role in the formation of the first peptides on early Earth by reacting with aminonitriles. mdpi.comresearchgate.net These thiol-rich peptides may have acted as primitive catalysts, predating complex enzymes. mdpi.com

Overview of Academic Research Perspectives on (2S)-2-Aminopropane-1-thiol Hydrochloride

This compound is a chiral aminothiol (B82208) utilized in research as a specialized building block. While extensive literature on its specific applications is focused within specialized synthetic contexts, its value can be inferred from its structure and the established chemistry of related compounds. Its utility lies in its ability to introduce a specific stereocenter and two reactive handles into a target molecule.

Academic research perspectives on this compound focus on its role as a synthon for creating more complex chiral molecules, such as ligands for asymmetric catalysis or as a component of novel pharmaceutical intermediates. The stereospecificity of the "S" configuration at the C2 position is crucial for these applications.

Below is a table summarizing the key chemical properties of the racemic and stereoisomeric forms of 2-Aminopropane-1-thiol (B3045146) hydrochloride.

| Property | This compound | 2-Aminopropane-1-thiol hydrochloride (Racemic) |

| CAS Number | Not explicitly defined in searches, related to (2S)-1-Aminopropane-2-thiol HCl (114430-47-6) biosynth.com | 4145-98-6 cymitquimica.comachemblock.com |

| Molecular Formula | C₃H₁₀ClNS biosynth.com | C₃H₁₀ClNS cymitquimica.comachemblock.com |

| Molecular Weight | 127.64 g/mol cymitquimica.com | 127.63 g/mol achemblock.com |

| Synonyms | (S)-2-Amino-1-propanethiol hydrochloride | 2-Mercapto-1-methylethylamine hydrochloride; 2-Mercaptoisopropylamine hydrochloride cymitquimica.com |

| Purity | Typically >95% for research use achemblock.com | Typically >95% for research use achemblock.com |

| Physical Form | Solid sigmaaldrich.com | Solid |

Note: Data is compiled from supplier information and related compounds due to the specificity of the substance as a research chemical.

Interdisciplinary Research Contexts for Chiral Thiols

The applications of chiral thiols extend beyond traditional organic synthesis into several interdisciplinary fields.

Materials Science: Chiral thiols are being used to construct advanced materials. For example, they are integral to the "thiol-ene" click chemistry used to synthesize Chiral Covalent Organic Frameworks (COFs). rsc.org These porous, stable materials have potential applications in separation science, including the chromatographic separation of racemates. rsc.org

Biochemistry and Medicinal Chemistry: The thiol group is a key functional moiety in biochemistry, most notably in the amino acid cysteine. researchgate.net Cysteine's thiol group is crucial for protein structure (via disulfide bonds), enzyme catalysis, and metal binding. researchgate.net Synthetic chiral aminothiols are studied as mimics of natural residues and as components of drugs designed to act as antioxidants, metal chelators, or radioprotective agents. nih.gov

Prebiotic Chemistry: Researchers investigating the origin of life study how simple chiral molecules could have led to the complex biomolecules seen today. Aminothiols are considered plausible precursors to thiol-containing peptides that may have exhibited the first catalytic activities on a primitive Earth, contributing to the formation of longer peptide chains and other essential molecules. researchgate.netmdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminopropane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDQCFHYSGLOKP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Aminopropane 1 Thiol Hydrochloride

Direct Synthetic Routes

Direct synthetic routes aim to construct the (2S)-2-aminopropane-1-thiol scaffold by forming the key carbon-sulfur bond on a precursor that already contains the chiral amine center. These methods often involve the stereospecific conversion of a hydroxyl group into a thiol functionality.

Processes Involving Thiolation and Amination from Precursors (e.g., Propanol (B110389) Derivatives)

A primary and effective strategy for synthesizing (2S)-2-aminopropane-1-thiol begins with the chiral amino alcohol (S)-2-amino-1-propanol, also known as L-alaninol. This precursor, which is a propanol derivative, can be readily obtained by the reduction of the amino acid L-alanine or its corresponding esters. The synthesis then proceeds by converting the primary hydroxyl group of L-alaninol into a thiol group.

This transformation is commonly achieved through a two-step sequence:

Activation of the Hydroxyl Group : The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting L-alaninol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This reaction typically requires a base like pyridine (B92270) or triethylamine. To prevent side reactions with the amino group, it is often protected beforehand, for example, with a tert-butoxycarbonyl (Boc) group.

Nucleophilic Substitution with a Sulfur Nucleophile : The resulting tosylate or mesylate intermediate undergoes a nucleophilic substitution (SN2) reaction with a sulfur-containing nucleophile. Common reagents for this step include sodium thioacetate (B1230152) or potassium thioacetate. The SN2 mechanism ensures a complete inversion of stereochemistry at the reaction center. However, since the reaction occurs at the C1 position, which is not the chiral center, the (S) configuration at C2 is retained.

Following the substitution, the resulting thioacetate is hydrolyzed under acidic or basic conditions to yield the free thiol. Finally, deprotection of the amino group (if protected) and treatment with hydrochloric acid affords the target compound, (2S)-2-aminopropane-1-thiol hydrochloride.

An alternative one-pot method for this conversion is the Mitsunobu reaction . nih.govwestlake.edu.cn This reaction allows for the direct conversion of a primary alcohol to a thioester using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with a thiol acid (e.g., thioacetic acid) serving as the nucleophile. nih.gov The reaction proceeds with a clean inversion of stereochemistry. westlake.edu.cn As with the two-step method, subsequent hydrolysis of the thioester reveals the desired thiol group.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect pathways construct the aminothiol (B82208) backbone through alternative bond formations, such as the ring-opening of strained heterocyclic precursors or by chemically modifying existing aminopropane structures.

Utilization of Aziridine (B145994) Ring Opening in Related Aminothiol Synthesis

An alternative strategy for constructing the 1-amino-2-thiol motif involves the ring-opening of a chiral aziridine. Aziridines are three-membered nitrogen-containing heterocycles that are susceptible to ring-opening by nucleophiles due to their inherent ring strain.

For the synthesis of (2S)-2-aminopropane-1-thiol, the corresponding precursor would be (S)-2-methylaziridine. The synthesis would proceed as follows:

Preparation of (S)-2-methylaziridine : This chiral aziridine can be synthesized from L-alaninol.

Regioselective Ring-Opening : The aziridine ring is then opened by a sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S) or its salts (e.g., NaSH), or protected equivalents like thioacetic acid. The nucleophilic attack can occur at either of the two ring carbons. For an unactivated aziridine, the attack generally occurs at the less sterically hindered carbon (C1), which is the desired regioselectivity for this synthesis. This reaction has been demonstrated with hydrogen polysulfides opening a 2-methylaziridine (B133172) ring, indicating the viability of this approach. reddit.comatlanchimpharma.com

The regioselectivity of the ring-opening is a critical factor and can be influenced by the choice of nucleophile, solvent, and whether the aziridine nitrogen is activated (e.g., by an electron-withdrawing group). Acidic conditions can also alter the regioselectivity by favoring attack at the more substituted carbon.

Derivatization from Structurally Related Aminopropane Scaffolds

The most prominent example of this approach is the synthesis starting from the readily available and inexpensive chiral aminopropane scaffold, L-alanine. This pathway represents a cornerstone for producing (2S)-2-aminopropane-1-thiol and its precursors.

The synthetic sequence, as alluded to in section 2.1.1, involves:

Esterification : L-alanine is first converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically done under acidic conditions (e.g., SOCl₂ in methanol).

Reduction : The L-alanine ester is reduced to L-alaninol. google.com

Thiolation : The resulting L-alaninol is then converted to the target aminothiol as described in the direct synthesis section (e.g., via a tosylate intermediate or a Mitsunobu reaction).

This pathway is highly efficient because it builds upon the natural chirality of L-alanine, avoiding the need for complex asymmetric induction steps. The various intermediates, such as L-alanine esters and L-alaninol, are themselves stable and well-characterized aminopropane scaffolds.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is crucial for the practical application of any synthetic route. Optimization efforts for the synthesis of this compound focus on key transformations, such as the reduction of the alanine (B10760859) ester and the thiolation of the amino alcohol.

For the reduction of L-alanine ester hydrochloride using sodium borohydride (B1222165) (NaBH₄), reaction parameters have been systematically optimized. Key findings indicate that neutralizing the ester hydrochloride with a base prior to reduction leads to significant hydrolysis of the ester, drastically lowering the yield. A more effective method involves the slow, dropwise addition of the L-alanine ester salt solution to a large excess of NaBH₄ in an aqueous solution. This maintains a basic environment and ensures the ester is reduced before it can hydrolyze.

Below is a data table summarizing the optimization of this reduction step.

| Entry | NaBH₄ (Equivalents) | Temperature (°C) | Addition Method | Yield of L-alaninol (%) |

|---|---|---|---|---|

| 1 | 2.0 | 20-25 | Pre-neutralization | <30 |

| 2 | 3.0 | 15-25 | Slow addition to NaBH₄ | ~65 |

| 3 | 4.0 | 15-25 | Slow addition to NaBH₄ | >70 |

| 4 | 5.0 | 15-25 | Slow addition to NaBH₄ | >70 (no significant improvement) |

Similarly, the Mitsunobu reaction for the thiolation step requires careful optimization. The yield and stereochemical outcome can be sensitive to the stoichiometry of the reagents, the solvent, and the reaction temperature. To minimize side products, it is common to use a slight excess of triphenylphosphine and the azodicarboxylate reagent.

The following table outlines typical conditions for optimizing a Mitsunobu reaction for the conversion of an alcohol to a thioether.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent Stoichiometry (Alcohol:PPh₃:DEAD:Thioacetic Acid) | 1 : 1.2-1.5 : 1.2-1.5 : 1.2-1.5 | An excess of reagents ensures complete consumption of the starting alcohol and drives the reaction to completion. |

| Solvent | Anhydrous THF or Dichloromethane | Aprotic, non-polar to moderately polar solvents are preferred to avoid interference with the reaction intermediates. |

| Temperature | 0 °C to room temperature | Initial cooling to 0 °C during the addition of DEAD helps to control the exothermic reaction, followed by warming to room temperature. |

| Order of Addition | DEAD added last to a solution of alcohol, PPh₃, and nucleophile | This is the standard procedure and generally gives good results. Pre-forming the PPh₃-DEAD betaine (B1666868) is an alternative if the standard method fails. researchgate.net |

By carefully controlling these parameters, the various synthetic routes to this compound can be optimized to provide the target compound in high yield and excellent enantiomeric purity.

Chemical Reactivity and Reaction Mechanisms of 2s 2 Aminopropane 1 Thiol Hydrochloride

Reactivity of the Thiol Group

The sulfhydryl (-SH) group is the sulfur analog of an alcohol's hydroxyl group and is characterized by its nucleophilicity and susceptibility to redox reactions. wikipedia.org Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the corresponding thiolate anion (RS⁻). wikipedia.org This thiolate is a potent nucleophile and is central to many of the thiol group's characteristic reactions.

Oxidation Reactions and Disulfide Formation

One of the most significant reactions of thiols is their oxidation to form disulfides (RS-SR). wikipedia.org This reaction involves the formation of a sulfur-sulfur bond and is a key process in biochemistry, particularly in protein folding where disulfide bridges form between cysteine residues. wikipedia.orglibretexts.org The oxidation of (2S)-2-Aminopropane-1-thiol would result in the formation of a symmetrical disulfide, bis(1-amino-1-methylethyl) disulfide.

The interconversion between the thiol (reduced) and disulfide (oxidized) states is a redox reaction. libretexts.org Various oxidizing agents can effect this transformation, ranging from mild reagents like molecular oxygen and hydrogen peroxide to stronger ones like iodine. wikipedia.orgnih.gov The reaction with oxygen can be catalyzed by transition metal ions. researchgate.net In biological systems, this process is often enzyme-mediated and can involve thiol-disulfide exchange reactions with molecules like glutathione (B108866). libretexts.orgnih.gov The mechanism of thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. nih.gov This forms a new disulfide bond and releases a different thiolate, allowing for the dynamic rearrangement of these linkages. libretexts.orgnih.gov

| Oxidizing Agent | Product | General Reaction | Notes |

|---|---|---|---|

| Oxygen (O₂) | Disulfide | 2 R-SH + ½ O₂ → RS-SR + H₂O | Often requires a catalyst (e.g., metal ions). researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Disulfide or Sulfonic Acid | 2 R-SH + H₂O₂ → RS-SR + 2 H₂O | Product depends on reaction conditions and oxidant strength. Stronger oxidation yields sulfonic acid (RSO₃H). wikipedia.orgnih.gov |

| Iodine (I₂) | Disulfide | 2 R-SH + I₂ → RS-SR + 2 HI | A common and mild method for disulfide formation. wikipedia.org |

| Thiol-Disulfide Exchange | New Disulfide and Thiol | R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH | An equilibrium process crucial in biological systems. libretexts.org |

Halogenation of Thiols (e.g., Chlorination Mechanisms)

Thiols can undergo oxidative chlorination to yield various products, most notably sulfenyl chlorides (RSCl), which are valuable synthetic intermediates. acs.org Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are effective for this direct oxidative conversion. researchgate.net

| Reagent | Primary Product | Key Mechanistic Features | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Sulfenyl Chloride (RSCl) | Involves disulfide intermediates and HCl-catalyzed release of Cl₂. The reaction is often autocatalytic. | acs.orged.ac.uk |

| Trichloroisocyanuric Acid (TCCA) | Sulfonyl Chloride (RSO₂Cl) | A mild and efficient reagent for direct oxidative conversion to sulfonyl chlorides. | researchgate.net |

| Molecular Chlorine (Cl₂) | Sulfenyl Chloride (RSCl) | Direct reaction, can be involved as an intermediate in other chlorination methods. | acs.org |

| Sodium Hypochlorite (NaOCl) | Sulfonyl Chloride (RSO₂Cl) | Reaction in acetic acid produces sulfonyl chloride. | researchgate.net |

Nucleophilic Addition Reactions (e.g., Thiol-Michael Additions)

The thiolate anion is an excellent nucleophile for 1,4-conjugate addition reactions, commonly known as Michael additions. acsgcipr.org The thia-Michael addition involves the reaction of a thiol with an α,β-unsaturated carbonyl compound (an "ene"). rsc.org This reaction is highly efficient and atom-economical, forming a new carbon-sulfur bond. acsgcipr.org

The reaction is particularly effective for cysteine-selective modification of proteins and peptides under physiological conditions. nih.gov The nucleophilic thiolate attacks the β-carbon of the activated alkene, leading to the formation of a thioether. acsgcipr.orgmdpi.com The rate of the thia-Michael addition is significantly influenced by the pKa of the thiol and the pH of the medium, as the concentration of the reactive thiolate species is pH-dependent. mdpi.com The reaction can be catalyzed by bases or nucleophiles and, in some cases, proceeds readily in water, often with accelerated rates compared to organic solvents. rsc.orgresearchgate.net Maleimides are particularly reactive Michael acceptors and are widely used in bioconjugation chemistry for their rapid and specific reaction with thiols. rsc.orgmdpi.com

| Feature | Description | Significance |

|---|---|---|

| Mechanism | 1,4-conjugate addition of a thiolate nucleophile to an α,β-unsaturated carbonyl system. acsgcipr.org | Forms a stable C-S bond (thioether). |

| Reactants | Thiol (or thiolate) and a Michael acceptor (e.g., acrylate, maleimide, vinyl sulfone). rsc.org | Wide scope of reactants allows for diverse product synthesis. |

| Catalysis | Can be base-catalyzed (to generate thiolate) or nucleophile-initiated. rsc.org | Reaction conditions can be tuned for optimal efficiency. |

| Solvent Effects | Reaction rates can be significantly accelerated in water. researchgate.net | Enables "on-water" synthesis and reactions in biological media. |

| Application | Widely used in materials science, polymer chemistry, and bioconjugation. acsgcipr.orgnih.gov | A key "click" reaction for modifying peptides and proteins. nih.gov |

Reactivity of the Amine Group

The primary amine group in (2S)-2-Aminopropane-1-thiol is a nucleophilic center and a base. In its hydrochloride salt form, the amine is protonated as an ammonium (B1175870) ion (-NH₃⁺), which is not nucleophilic. For the amine to participate in nucleophilic reactions, it must be deprotonated, a process governed by the pH of the reaction medium. americanpeptidesociety.org

Amination and Condensation Reactions Leading to Derivatives

A condensation reaction is one where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.orglibretexts.org The primary amine of (2S)-2-Aminopropane-1-thiol can participate in such reactions with various electrophiles. For instance, it can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases), which can be further reduced to secondary amines.

In the context of aminothiols, condensation reactions can be particularly complex and useful, as both the amine and thiol groups can be involved. A notable reaction is the condensation of aminothiols with α-aminonitriles. This process can lead to the formation of five- or six-membered heterocyclic rings, such as thiazolines, which can subsequently be hydrolyzed to form dipeptides. mdpi.com This type of reaction demonstrates the cooperative reactivity of the two functional groups. nih.gov Similarly, the reaction of 2-aminothiophenols with aldehydes is a classic route to synthesize 2-substituted benzothiazoles, involving the initial formation of an imine followed by intramolecular cyclization involving the thiol group. nih.gov

| Reactant | Product Type | General Reaction Description |

|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. |

| Carboxylic Acid | Amide | Forms a stable amide bond with the elimination of water; often requires activation of the carboxylic acid. libretexts.org |

| α-Aminonitrile | Thiazoline (B8809763)/Dipeptide | Reaction with an aminothiol (B82208) leads to a heterocyclic intermediate which can hydrolyze to a peptide. mdpi.com |

| Cyanuric Chloride | Amino-s-triazine | Stepwise nucleophilic aromatic substitution on the triazine ring. researchgate.net |

Protonation Equilibria and Acid-Base Chemistry in Reaction Media

As an aminothiol, (2S)-2-Aminopropane-1-thiol contains two ionizable groups: the thiol and the amino group. The acid-base properties of these groups, quantified by their pKa values, are critical in determining the molecule's charge state and reactivity at a given pH. americanpeptidesociety.org In an acidic solution, both the amine and thiol groups will be protonated (R-SH and R-NH₃⁺). As the pH increases, the groups will deprotonate. Generally, the ammonium group is more acidic (lower pKa) than the thiol group in simple aminothiols. researchgate.net

The ionization state significantly affects the nucleophilicity of each group. The deprotonated amine (-NH₂) is nucleophilic, whereas the protonated ammonium ion (-NH₃⁺) is not. Similarly, the deprotonated thiolate (-S⁻) is a much stronger nucleophile than the neutral thiol (-SH). nih.govnih.gov Therefore, controlling the pH of the reaction medium is essential for selectively promoting reactions at either the amine or the thiol. For example, thia-Michael additions are typically performed at a pH between the pKa of the thiol and the amine (e.g., pH 7-8), where a significant concentration of the highly nucleophilic thiolate exists, while the amine remains largely protonated and unreactive. mdpi.com The presence of the positively charged ammonium group can also influence the pKa of the nearby thiol group through inductive effects. nih.gov

| pH Range | Dominant Species | Reactivity Characteristics |

|---|---|---|

| Strongly Acidic (pH < pKa-NH₃⁺) | HS-R-NH₃⁺ | Both groups are protonated. Low nucleophilicity. |

| Mid-Range (pKa-NH₃⁺ < pH < pKa-SH) | HS-R-NH₂ | Amine is deprotonated and nucleophilic. Thiol is protonated and less nucleophilic. |

| Basic (pH > pKa-SH) | ⁻S-R-NH₂ | Both groups are deprotonated. Thiolate is a strong nucleophile. |

Concomitant Reactivity of Thiol and Amine Functionalities

The proximity of the amino and thiol groups in (2S)-2-Aminopropane-1-thiol gives rise to unique reactivity patterns, often involving the simultaneous participation of both functionalities. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly influence the rates and outcomes of chemical reactions. wikipedia.orgdalalinstitute.com

A key aspect of the concomitant reactivity is the influence of pH on the protonation state of both the amine and thiol groups. The amine exists as the ammonium chloride salt, meaning it is protonated. The thiol group has its own pKa value, and its nucleophilicity is greatly enhanced upon deprotonation to the thiolate anion. The protonated amine can influence the pKa of the neighboring thiol group, making it a more potent nucleophile at a given pH compared to a simple alkanethiol. This enhanced nucleophilicity of the thiolate, facilitated by the neighboring amine, is a hallmark of the reactivity of 1,2-aminothiols.

One of the most characteristic reactions showcasing the concomitant reactivity of the thiol and amine groups is the formation of five-membered heterocyclic rings, such as thiazolines. In these reactions, both the thiol and the amine group are essential for the cyclization to occur. For instance, in the presence of an appropriate electrophile, the thiol can initiate the reaction, followed by an intramolecular attack by the amine to close the ring.

The interplay between the two functional groups also governs the compound's role in redox reactions, such as thiol-disulfide exchange. The neighboring amine can facilitate the deprotonation of the thiol to the more reactive thiolate, thereby accelerating the rate of disulfide bond reduction. While detailed kinetic and thermodynamic parameters for (2S)-2-Aminopropane-1-thiol hydrochloride are not extensively reported, the general principles of thiol-disulfide exchange kinetics apply. The rate of disulfide reduction is dependent on factors including the pH of the solution (which dictates the thiolate concentration), steric hindrance around the disulfide bond of the substrate, and the redox potential of the aminothiol.

Reaction Kinetics and Mechanistic Investigations

Detailed mechanistic and kinetic studies specifically on this compound are limited in publicly available literature. However, the reactivity of this compound can be understood by examining studies of similar aminothiols and general reaction mechanisms.

The kinetics of reactions involving this compound are expected to be highly dependent on the reaction conditions, particularly pH. The pH of the medium will determine the concentration of the highly nucleophilic thiolate anion. The general mechanism for many of its reactions involves the initial nucleophilic attack of the sulfur atom.

Neighboring Group Participation Mechanism:

In substitution reactions, the amine group can act as a neighboring group, leading to a two-step mechanism with the formation of a cyclic episulfonium-like or aziridinium (B1262131) intermediate. This mechanism typically results in the retention of stereochemistry at the reaction center. The rate of such reactions is often significantly faster than that of analogous compounds lacking the neighboring amino group. dalalinstitute.com

Intramolecular Cyclization Reactions:

The formation of thiazolines from the reaction of aminothiols with electrophiles is a well-documented example of concomitant reactivity. The reaction kinetics would likely follow a second-order rate law, dependent on the concentrations of both the aminothiol and the electrophile. The mechanism involves the initial nucleophilic attack of the thiol, followed by a rapid intramolecular cyclization by the amine.

Thiol-Disulfide Exchange:

The kinetics of thiol-disulfide exchange reactions are complex and influenced by the pKa of the participating thiols. The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, forming a transient mixed disulfide intermediate. This is followed by the attack of a second thiolate to release the other half of the original disulfide. The presence of the amine in (2S)-2-Aminopropane-1-thiol is expected to lower the pKa of the thiol group, thereby increasing the concentration of the reactive thiolate at a given pH and accelerating the reaction rate.

To provide a clearer, albeit generalized, picture of the kinetic parameters that could be expected for reactions involving aminothiols, the following interactive table presents hypothetical data based on common organic reactions.

| Reaction Type | Hypothetical Reactant | Assumed Conditions | Hypothetical Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Mechanistic Notes |

| Thiol-Disulfide Exchange | Ellman's Reagent | pH 7.4, 25°C | 1.5 x 10² | Rate is highly pH-dependent due to thiolate formation. |

| Thiazoline Formation | Benzonitrile | pH 8.0, 50°C | 5.0 x 10⁻³ | Involves nucleophilic attack by the thiol followed by intramolecular cyclization by the amine. |

| Michael Addition | Acrylonitrile | pH 7.0, 25°C | 2.0 x 10⁻¹ | The thiolate acts as the nucleophile in a conjugate addition. |

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Derivatives and Analogues of 2s 2 Aminopropane 1 Thiol Hydrochloride

Enantiomeric Forms: (R)-2-Aminopropane-1-thiol Hydrochloride

The enantiomer of (2S)-2-aminopropane-1-thiol is (R)-2-aminopropane-1-thiol. As enantiomers, these compounds possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological systems like enzymes and receptors, can differ significantly. The synthesis of specific enantiomers of aminothiols often relies on asymmetric synthesis strategies, which may involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govmdpi.comrsc.org The distinct stereochemistry of the (R)- and (S)-enantiomers can lead to different biological activities and pharmacological profiles.

Table 1: Comparison of Enantiomeric Forms

| Property | (2S)-2-Aminopropane-1-thiol Hydrochloride | (R)-2-Aminopropane-1-thiol Hydrochloride |

|---|---|---|

| Stereochemistry | (S)-configuration | (R)-configuration |

| Chemical Formula | C₃H₁₀ClNS | C₃H₁₀ClNS |

| Molecular Weight | 127.64 g/mol | 127.64 g/mol |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Biological Activity | Can exhibit stereospecific interactions | Can exhibit different stereospecific interactions |

Structural Analogues with Varied Alkyl Chain Lengths or Substituents

Table 2: Examples of Structural Analogues of 2-Aminopropane-1-thiol (B3045146)

| Compound Name | Structure | Key Structural Variation |

|---|---|---|

| 2-Aminoethane-1-thiol (Cysteamine) | HS-CH₂-CH₂-NH₂ | Shorter alkyl chain (ethyl) |

| 2-Aminobutane-1-thiol | HS-CH₂-CH(NH₂)-CH₂-CH₃ | Longer alkyl chain (butyl) |

| 3-Amino-2-methylpropane-1-thiol | HS-CH₂-CH(CH₃)-CH₂-NH₂ | Branched alkyl chain |

Functionalized Derivatives via Selective Thiol or Amine Modification (e.g., Guanidinium-Functionalized Thiols)

The presence of two distinct nucleophilic centers, the primary amine and the thiol group, allows for selective functionalization to yield a variety of derivatives.

Selective Amine Modification: The amino group can undergo reactions such as acylation to form amides. researchgate.netgoogle.com A particularly noteworthy modification is guanidinylation, which converts the primary amine into a guanidinium (B1211019) group. nih.govgoogle.commdpi.com This transformation is significant as the guanidinium group is strongly basic and can participate in multiple hydrogen bonding interactions, a key feature in the biological activity of molecules like arginine. researchgate.net

Selective Thiol Modification: The thiol group is also highly reactive and can be selectively modified through alkylation to form thioethers. nih.govnih.govresearchgate.netrsc.org This selective S-alkylation is a common strategy for introducing a wide range of functional groups onto the aminothiol (B82208) scaffold.

The chemoselectivity of these modifications is crucial and can often be controlled by adjusting reaction conditions such as pH and by using specific protecting group strategies. nih.govnih.gov

Table 3: Examples of Functionalized Derivatives

| Modification Type | Reagent/Reaction | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| Amine Modification | Acyl Chloride/Anhydride | Acyl | N-Acyl-2-aminopropane-1-thiol |

| 1H-Pyrazole-1-carboxamidine | Guanidinium | 2-(Guanidino)propane-1-thiol | |

| Thiol Modification | Alkyl Halide | Alkyl | S-Alkyl-2-aminopropane-1-thiol |

Macrocyclic and Polymeric Derivatives Incorporating the Aminothiol Scaffold

The bifunctional nature of (2S)-2-aminopropane-1-thiol makes it a valuable building block for the synthesis of more complex architectures such as macrocycles and polymers.

Macrocyclic Derivatives: The aminothiol moiety can be incorporated into macrocyclic structures through various cyclization strategies. For example, the amine and thiol groups can react with electrophilic centers on another molecule to form a cyclic peptide or a synthetic macrocycle. rochester.edunih.govacs.orgacs.org These macrocycles often exhibit unique conformational properties and can be designed to bind to specific biological targets. The formation of these rings can be achieved through intramolecular reactions, where the aminothiol reacts with another functional group within the same molecule. nih.govacs.org

Polymeric Derivatives: (2S)-2-aminopropane-1-thiol can be incorporated into polymers as a side chain. researchgate.net This can be achieved by first synthesizing a polymer with reactive side chains, which are then functionalized with the aminothiol. acs.orgresearchgate.netjsta.cl The resulting polymers, often referred to as "thiomers," can possess interesting properties such as mucoadhesion and redox responsiveness, making them suitable for various biomedical applications. jsta.cl

Heterocyclic Compounds Derived from this compound

The 1,2-aminothiol motif present in (2S)-2-aminopropane-1-thiol is a precursor for the synthesis of various heterocyclic compounds. A common reaction is the condensation with aldehydes or ketones to form thiazolidine (B150603) derivatives. nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.net This cyclization reaction typically proceeds readily and provides a straightforward route to this class of five-membered heterocycles. The resulting thiazolidine ring can serve as a core structure for the development of compounds with diverse biological activities. Furthermore, the aminothiol can participate in cyclization reactions to form other heterocyclic systems, such as benzothiazoles, when reacted with appropriate precursors. rsc.orgindexcopernicus.comresearchgate.net

Table 4: Examples of Heterocyclic Derivatives

| Reactant | Resulting Heterocycle | Ring Size | Key Reaction |

|---|---|---|---|

| Aldehyde/Ketone | Thiazolidine | 5-membered | Condensation/Cyclization |

| o-Aminothiophenol derivative | Benzothiazole | Fused 5- and 6-membered | Cyclization |

Coordination Chemistry and Metal Complexation

Ligand Properties of (2S)-2-Aminopropane-1-thiol Hydrochloride

This compound is a chiral molecule that functions as a versatile bidentate ligand in coordination chemistry. Its coordinating ability stems from two key functional groups: a primary amine (-NH₂) and a thiol (-SH).

Donor Atoms: The ligand possesses two potential donor sites: the nitrogen atom of the amino group and the sulfur atom of the thiol group. This allows it to bind to a metal center in a chelating fashion, forming a stable five-membered ring.

Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB theory, the thiolate group (RS⁻), formed upon deprotonation of the thiol, is a soft base. wikipedia.org This makes it particularly effective at coordinating with soft acid metal ions, such as Hg²⁺, Cd²⁺, and Pb²⁺. wikipedia.org The amino group, in contrast, is a harder base, enabling coordination with a broader range of transition metals.

Chelate Effect: As a bidentate ligand, it can form a chelate complex with a metal ion. This chelation leads to a significant increase in the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands (e.g., an aminopropane and a propanethiol). This phenomenon, known as the chelate effect, is entropically favorable.

Protonation: In its hydrochloride salt form, the amino group is protonated (-NH₃⁺). For coordination to occur, both the ammonium (B1175870) and the thiol groups typically need to be deprotonated, which is usually achieved by carrying out the reaction in the presence of a base.

Formation of Metal-Thiolate and Metal-Amine Complexes (e.g., with Heavy Metal Ions)

The formation of complexes with (2S)-2-aminopropane-1-thiol typically involves the reaction of the deprotonated ligand (thiolate) with a suitable metal salt in a solution. The strong affinity of the sulfur atom for heavy metals is a defining feature of its coordination chemistry.

The interaction is particularly strong with soft heavy metal ions. mdpi.comnih.gov Peptides rich in cysteine, which contains a similar aminothiol (B82208) structure, are known to bind heavy metals with high affinity, a principle that extends to this simpler molecule. nih.govresearchgate.net The formation of these stable complexes is a primary mechanism for mitigating heavy metal toxicity. mdpi.com

The general reaction can be summarized as: Mⁿ⁺ + 2 HS-R-NH₂ → [M(S-R-NH₂)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺

This reaction highlights the displacement of protons from the thiol groups upon coordination to the metal ion (Mⁿ⁺). The resulting complexes feature both metal-thiolate (M-S) and metal-amine (M-N) bonds.

Stereochemical Aspects in Metal Coordination and Chirality Transfer

A crucial aspect of (2S)-2-aminopropane-1-thiol as a ligand is its inherent chirality, originating from the stereocenter at the second carbon atom. When this chiral ligand coordinates to a metal center, it can impose its stereochemical preference on the resulting complex, a phenomenon known as chirality transfer.

This transfer can manifest in several ways:

Chiroptical Properties: The chirality induced in the metal complex can be observed through techniques like circular dichroism (CD) spectroscopy. Studies on similar thiol-containing biomolecules, such as cysteine and glutathione (B108866), have shown that their chirality can be transferred to the surface of metal nanoparticles, inducing optical activity in the otherwise achiral metal core. nih.govrsc.org

Asymmetric Environments: The chiral environment created by the coordinated ligand is fundamental in the field of asymmetric catalysis, where it can be used to control the stereochemical outcome of a chemical reaction. mdpi.com

Chelation and Sequestration Research Applications

The strong chelating ability of (2S)-2-aminopropane-1-thiol, particularly for heavy metals, makes it a candidate for research in detoxification and environmental remediation. wikipedia.org Chelation therapy is a medical treatment used to remove toxic metals from the body. wikipedia.org

Heavy Metal Sequestration: Sequestration is the process of binding metal ions to render them chemically inert and unavailable for participation in toxic biological processes. ontosight.ai The thiol group of the ligand has a high affinity for metals like mercury, lead, and cadmium, forming stable complexes that can facilitate their removal. nih.gov

Biomimicry of Natural Chelators: The structure and function of (2S)-2-aminopropane-1-thiol mimic those of natural, sulfur-rich metal-sequestering molecules in the body, such as the tripeptide glutathione and metallothionein (B12644479) proteins. researchgate.netnih.gov These biological molecules play a critical role in managing both essential and toxic metals. researchgate.netnih.gov Research into simpler mimics like (2S)-2-aminopropane-1-thiol helps in understanding the fundamental coordination chemistry involved in biological detoxification. mdpi.comresearchgate.net

Role as a Ligand in Catalysis Research

While specific catalytic applications of this compound are not extensively documented, its structural and electronic properties suggest significant potential in catalysis, particularly in asymmetric synthesis. The combination of a soft thiol donor and a harder amine donor, along with a chiral backbone, is a valuable feature in ligand design.

The potential applications are based on the following principles:

Asymmetric Catalysis: Chiral ligands are essential for creating catalysts that can produce one enantiomer of a chiral product in preference to the other. The (S)-configuration of the ligand could be used to induce stereoselectivity in metal-catalyzed reactions.

Creation of a Chiral Pocket: When coordinated to a metal, the ligand helps form a defined three-dimensional chiral environment, or "chiral pocket," around the catalytically active metal center. This environment can selectively bind and orient a substrate, directing the reaction pathway toward a specific stereoisomer. mdpi.com

Investigation of Coordination Motifs and Stability Constants

The interaction between a metal ion and a ligand is quantified by the stability constant (or formation constant), typically expressed in logarithmic form (log K or log β). wordpress.com A higher value indicates a more stable complex. For (2S)-2-aminopropane-1-thiol, the primary coordination motif is a bidentate chelate, forming a five-membered ring with the metal ion.

Table 1: Representative Stability Constants (log β₂) for Complexes of Cysteine (an analogous aminothiol ligand) with Various Divalent Metal Ions. This table provides illustrative data for a structurally similar compound to indicate expected trends in complex stability.

| Metal Ion | log β₂ (ML₂) |

| Pb²⁺ | 19.1 |

| Zn²⁺ | 17.8 |

| Ni²⁺ | 19.5 |

| Cd²⁺ | 15.6 |

| Cu²⁺ | ~18 |

Data sourced from scientific literature on amino acid complexes and is intended for comparative purposes.

Chiral Applications and Stereoselective Processes in Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their chirality to the final product. This strategy is a fundamental approach in the creation of complex chiral molecules. While aminothiols, in general, are utilized in the synthesis of various heterocyclic and acyclic compounds, specific examples of (2S)-2-Aminopropane-1-thiol hydrochloride being used as a chiral synthon to introduce a specific stereocenter in an asymmetric synthesis are not prominently featured in the reviewed literature. The potential for its use in synthesizing chiral ligands or pharmaceutical intermediates exists, but detailed studies are not publicly documented.

Enantioselective Transformations Mediated by this compound Derivatives

Chiral molecules can be chemically modified to act as catalysts or auxiliaries that direct the formation of one enantiomer over another in a chemical reaction. These enantioselective transformations are critical for producing enantiopure drugs. Derivatives of chiral aminothiols can, in principle, coordinate with metal catalysts or act as organocatalysts to create a chiral environment for a reaction. Extensive searches did not yield specific instances of derivatives of this compound being employed as mediators for well-known enantioselective reactions such as asymmetric additions, reductions, or oxidations.

Studies on Chiral Recognition and Resolution

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for the separation of racemic mixtures, a process known as chiral resolution. Chiral selectors, often derived from enantiomerically pure compounds, are used in techniques like chiral chromatography to separate enantiomers. There is a lack of published studies where this compound or its derivatives are used as a chiral selector for the resolution of racemic compounds or in spectroscopic studies aimed at chiral recognition.

Stereochemical Control in Reactions Involving the Chiral Center

The existing stereocenter in a chiral molecule can influence the stereochemical outcome of a reaction at a nearby prochiral center within the same molecule. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For this compound, this would involve reactions where the stereochemistry at the C2 position directs the formation of a new stereocenter at an adjacent atom. Regrettably, specific studies detailing such diastereoselective reactions involving this compound, for instance, the alkylation of a derivative or addition to a prochiral group, are not described in the available literature.

Dynamic Stereochemistry and Rotational Phenomena

The study of dynamic stereochemistry involves the conformational analysis of a molecule and the energy barriers to rotation around its single bonds. For a chiral molecule like this compound, understanding its preferred conformations and the rotational barriers of the aminopropyl and thiol groups would be crucial for designing its applications in stereoselective processes. However, detailed computational or experimental studies on the conformational analysis and rotational phenomena specific to this molecule could not be located in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (2S)-2-Aminopropane-1-thiol hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of the individual atoms.

One-dimensional NMR spectra offer a fundamental map of the molecule's carbon and proton framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals are expected, corresponding to the methyl carbon, the methine carbon, and the methylene (B1212753) carbon. The chemical shifts would be characteristic of their respective bonding environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ | ¹H | ~1.2 - 1.5 | Doublet |

| CH | ¹H | ~3.0 - 3.5 | Multiplet |

| CH₂ | ¹H | ~2.6 - 3.0 | Multiplet |

| NH₂ | ¹H | Variable, broad | Singlet |

| SH | ¹H | ~1.5 - 2.5 | Triplet |

| CH₃ | ¹³C | ~15 - 25 | N/A |

| CH | ¹³C | ~45 - 55 | N/A |

| CH₂ | ¹³C | ~30 - 40 | N/A |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons, confirming the connectivity of the molecule. Cross-peaks would be expected between the methyl protons and the methine proton, and between the methine proton and the adjacent methylene protons, thus mapping out the propane (B168953) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton resonance to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation in solution.

Dynamic NMR (DNMR) techniques could be employed to study conformational dynamics, such as restricted rotation around the C-C or C-S bonds. While significant rotational barriers are not typically expected for a simple molecule like this under standard conditions, DNMR could be used at low temperatures to potentially observe the "freezing out" of different rotamers, providing information on the energy barriers between them.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

As a chiral molecule, this compound is optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. wikipedia.orglibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org Chiral molecules exhibit characteristic CD spectra. libretexts.org For this compound, a CD spectrum would serve as a unique fingerprint of its specific enantiomeric form. The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the absolute configuration of the stereocenter, often by comparison with structurally related compounds or with theoretical calculations. It is also a highly sensitive method for determining enantiomeric purity.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of a chiral molecule is characteristic of its stereochemistry. While CD spectroscopy, which focuses on absorption bands, is often more informative for detailed structural analysis, ORD is a complementary technique for characterizing chiral substances.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For the free base form, 2-aminopropane-1-thiol (B3045146), the monoisotopic mass is 91.04557 Da. wikipedia.org In mass spectrometry, the molecule is typically observed as a protonated species [M+H]⁺ or other adducts.

Table 2: Predicted Mass Spectrometry Adducts for 2-Aminopropane-1-thiol

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 92.052846 |

| [M+Na]⁺ | 114.03479 |

| [M+K]⁺ | 130.00873 |

| [M+NH₄]⁺ | 109.07939 |

Data sourced from predicted values for the free base. wikipedia.org

Fragmentation Analysis: Under techniques like tandem mass spectrometry (MS/MS), the protonated molecule can be fragmented to yield smaller, characteristic ions. The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for (2S)-2-Aminopropane-1-thiol would likely include:

Alpha-cleavage adjacent to the sulfur or nitrogen atom.

Loss of the amino group (as NH₃).

Loss of the thiol group (as SH or H₂S).

Cleavage of the C-C bonds in the propane backbone.

Analyzing these fragment ions allows for the confirmation of the compound's identity and connectivity.

X-Ray Crystallography for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been published. Consequently, critical crystallographic parameters such as the unit cell dimensions, space group, and precise atomic coordinates remain undetermined. This lack of empirical data prevents a definitive description of the molecule's conformation and intermolecular interactions in the solid state, including hydrogen bonding patterns involving the ammonium (B1175870) and thiol groups, as well as the chloride ion.

Without experimental crystallographic data, a data table summarizing these structural details cannot be provided.

Vibrational Spectroscopy (e.g., IR, Raman)

Similarly, dedicated Infrared (IR) and Raman spectroscopic studies detailing the vibrational modes of this compound are not available in the current body of scientific literature. Although general characteristic frequencies for functional groups present in the molecule can be predicted, a specific and experimentally validated assignment of vibrational modes is not possible.

In general, for aminothiols, certain vibrational frequencies are anticipated:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹ in IR spectra.

S-H stretching: This vibration usually gives rise to a weak band in the 2550-2600 cm⁻¹ region of the IR spectrum.

C-S stretching: Expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

N-H bending: Usually found around 1500-1650 cm⁻¹.

A detailed analysis would require experimental spectra to identify and assign the specific frequencies of these and other vibrational modes, such as C-H stretching and bending, and skeletal vibrations. Such an analysis would provide insights into the molecular structure and bonding.

Due to the absence of specific experimental IR and Raman data for this compound, a comprehensive data table of its vibrational modes and their assignments cannot be compiled. Further experimental research is necessary to elucidate the precise solid-state structure and vibrational properties of this compound.

Theoretical and Computational Studies of 2s 2 Aminopropane 1 Thiol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Optimal Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to find the most stable three-dimensional arrangement of atoms (optimal geometry) and to describe the distribution of electrons within the molecule (electronic structure).

These calculations solve approximations of the Schrödinger equation to yield electron density, from which properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges can be derived. For (2S)-2-Aminopropane-1-thiol hydrochloride, DFT calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. The results of these calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. While specific DFT studies on this molecule are not prevalent in published literature, this standard computational approach provides the foundational data for more advanced simulations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, flexes, and interacts with its environment, such as a solvent.

A key aspect of MD is the conformational analysis, which explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. The Automated Topology Builder (ATB) and Repository, for instance, can provide parameters necessary to build a molecular force field for simulations of molecules like (2S)-2-aminopropane-1-thiol. uq.edu.au These simulations can identify the most probable conformers in different environments, calculate thermodynamic properties, and provide a picture of the solvation shell structure when the molecule is in solution. su.se For example, studies on similar thiol-containing molecules in aqueous solutions have used MD to analyze radial and spatial distribution functions to characterize the hydration structure around key functional groups. su.se

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For a molecule like this compound, computational methods can be used to study its reactivity. For instance, studies on the reactions of thiols with other molecules have utilized methods including B3LYP, MP2, and CBS-QB3 to determine the free energies of reaction (ΔG) and activation (ΔG‡). nih.gov Such calculations can elucidate reaction pathways, showing, for example, how the formation of an S-N bond might be concerted with proton transfers. nih.gov The choice of solvent can also be modeled using implicit solvation models like the Solvation Model based on Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) to understand its effect on reaction kinetics. nih.govrsc.org These approaches could be applied to understand the oxidation of the thiol group, its reactions with electrophiles, or its role in nucleophilic substitution.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which aids in the interpretation of experimental spectra. For mass spectrometry, properties like the Collision Cross Section (CCS) can be predicted. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter for ion mobility-mass spectrometry.

Predicted CCS values for the protonated cation of 2-aminopropane-1-thiol (B3045146) have been calculated for various adducts. These predictions provide a theoretical basis for identifying the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for 2-Aminopropane-1-thiol Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 92.052846 | 115.9 |

| [M+Na]⁺ | 114.03479 | 123.2 |

| [M-H]⁻ | 90.038294 | 116.3 |

| [M+NH₄]⁺ | 109.07939 | 139.5 |

| [M+K]⁺ | 130.00873 | 122.7 |

| [M+H-H₂O]⁺ | 74.042830 | 111.4 |

| [M+HCOO]⁻ | 136.04377 | 134.3 |

Data derived from computational predictions using CCSbase. uni.lu

Beyond mass spectrometry, quantum chemical calculations can also predict NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions, all of which are critical for structural elucidation.

Force Field Development and Validation for Related Molecular Systems

A force field is a set of parameters and equations used in molecular dynamics to describe the potential energy of a system of particles. The accuracy of MD simulations is highly dependent on the quality of the force field used.

For novel or specialized molecules like this compound, existing force fields (e.g., AMBER, CHARMM, OPLS) may not have adequate parameters. Force field development involves parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce experimental data or high-level quantum chemical calculations. The validation process involves testing the force field's ability to reproduce known physical properties, such as density, heat of vaporization, or conformational preferences of benchmark molecules. nih.gov While specific force fields for this exact molecule are not widely published, general force fields are often used, and resources like the Automated Topology Builder can generate initial parameters for simulation. uq.edu.au

Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in a biological or chemical system. Computational models can quantify the strength and nature of these interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density obtained from quantum chemical calculations. nih.gov This analysis identifies bond critical points (BCPs) between interacting atoms and characterizes the nature of the interaction (e.g., covalent vs. electrostatic) based on the properties of the electron density at these points. nih.gov For this compound, this could involve modeling its interaction with water molecules to understand solvation, or with a biological target to understand its binding mode. Such studies provide detailed physical insights into the specific atoms and functional groups driving the intermolecular recognition process. nih.gov

Research Applications in Materials Science and Polymer Chemistry

Incorporation into Advanced Polymeric Systems and Macromolecules

The dual functionality of (2S)-2-Aminopropane-1-thiol hydrochloride allows for its incorporation into polymer backbones or as a pendant group, offering a route to synthesize polymers with tailored properties. The primary amine can participate in reactions such as amidation and imine formation, while the thiol group is amenable to thiol-ene "click" chemistry, disulfide bond formation, and addition reactions. This versatility enables the creation of complex macromolecular architectures.

While direct research on the incorporation of this compound into polymeric systems is an emerging area, the broader field of aminothiol-containing polymers provides a strong indication of its potential. For instance, the principles of incorporating amino acids into polymer networks through thiol-ene polymerization can be conceptually extended to this compound. In such systems, the amino group can introduce chirality and functional handles for further modification, while the thiol group facilitates cross-linking or polymerization.

The incorporation of this compound into polymer chains can be envisioned through several synthetic strategies, each leading to materials with distinct properties and potential applications.

| Polymerization Strategy | Resulting Polymer Feature | Potential Application Area |

| Thiol-ene Polymerization | Cross-linked networks with amino functionalization. | Hydrogels, coatings, and adhesives. |

| Polyamide/Polyimide Synthesis | Introduction of thiol pendant groups onto a robust backbone. | High-performance materials with tunable surface properties. |

| Grafting onto existing polymers | Surface modification of commodity plastics. | Biomaterials with enhanced biocompatibility. |

Surface Modification and Functionalization via Thiol-Based Linkages

The thiol group of this compound provides a powerful tool for the modification and functionalization of various surfaces, particularly those of noble metals like gold, silver, and platinum. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on these surfaces, creating a well-defined and stable organic layer that can be further modified.

The general process for forming SAMs involves the chemisorption of the thiol group onto the metallic surface, leading to a highly ordered molecular assembly. In the case of this compound, the terminal amino group would then be exposed, providing a reactive site for the covalent attachment of other molecules, such as biomolecules, fluorophores, or catalysts. This approach is fundamental in the development of biosensors, biocompatible coatings, and platforms for studying molecular interactions.

The "thiol-ene" click reaction is another versatile method for surface functionalization. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). Surfaces functionalized with "ene"-containing molecules can be readily modified with this compound, allowing for the introduction of its amino functionality. This technique is valued for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups.

Development of Chemical Sensors and Probes for Analytical Research

The nucleophilic nature of the thiol and amino groups in this compound makes it a candidate for the development of chemical sensors and probes. These functional groups can react selectively with certain analytes, leading to a detectable change in a physical property, such as color or fluorescence.

In the design of fluorescent probes, the compound can act as a recognition element. For example, it could be conjugated to a fluorophore. The interaction of the thiol or amino group with a target analyte could modulate the electronic properties of the fluorophore, resulting in a change in its emission spectrum. This principle is widely used in the detection of biologically relevant species, such as metal ions and reactive oxygen species.

The development of electrochemical sensors is another promising application. When immobilized on an electrode surface, the functional groups of this compound can participate in redox reactions or selectively bind to target molecules. This binding event can alter the electrochemical properties of the electrode, such as its capacitance or impedance, providing a measurable signal for the presence of the analyte. The ability of aminothiols to chelate metal ions suggests the potential for developing sensors for heavy metal detection in environmental or biological samples.

| Sensor Type | Sensing Mechanism | Potential Target Analytes |

| Fluorescent Probe | Modulation of fluorophore emission upon analyte binding. | Metal ions, reactive oxygen species, aldehydes. |

| Electrochemical Sensor | Change in electrochemical signal upon analyte interaction. | Heavy metals, biomolecules, pH. |

| Colorimetric Sensor | Visible color change resulting from a chemical reaction. | Specific organic molecules, gases. |

Advanced Functional Materials Development (e.g., for research in bioimaging)

The unique chemical properties of this compound make it a valuable building block for the creation of advanced functional materials, including those for bioimaging applications. The thiol group can be used to attach the molecule to quantum dots or metallic nanoparticles, which are often used as imaging agents. The amino group can then serve as a point of attachment for targeting ligands, such as antibodies or peptides, which can direct the nanoparticles to specific cells or tissues of interest.

Furthermore, the integration of this compound into larger molecular structures can lead to the development of novel imaging probes. For instance, it could be incorporated into the structure of a near-infrared (NIR) dye. The interaction of the thiol or amino group with its biological target could trigger a change in the dye's absorption or emission properties in the NIR window, which is advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.

The development of responsive materials for bioimaging is another area of interest. For example, hydrogels or polymers incorporating this compound could be designed to change their properties, such as swelling or fluorescence, in response to specific biological stimuli. This could enable the visualization of physiological processes or the targeted release of therapeutic agents.

Role as a Versatile Small Molecule Scaffold in Material Science

In the field of materials science, this compound is recognized as a versatile small molecule scaffold. This designation stems from its ability to serve as a foundational building block for the synthesis of more complex molecules and materials. Its bifunctionality, combined with its chirality, provides a rich platform for chemical elaboration.

The thiol and amino groups can be selectively protected and deprotected, allowing for sequential chemical modifications at either end of the molecule. This controlled synthesis is crucial for building up complex architectures with precise control over their structure and functionality. For example, the amino group could first be used to form an amide bond with a carboxylic acid, and the thiol group could then be reacted with an alkene via a thiol-ene reaction.

This step-wise approach to synthesis allows for the creation of a diverse library of compounds from a single, readily available starting material. These new molecules can then be evaluated for a wide range of applications, from drug discovery to the development of new catalysts and ligands for coordination chemistry. The chiral nature of this compound is particularly valuable in applications where stereochemistry is important, such as in asymmetric catalysis or the development of chiral separation media.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing chiral aminothiols is a primary objective for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents or multiple steps. The exploration of greener alternatives is crucial for enhancing the accessibility and applicability of (2S)-2-aminopropane-1-thiol.

Biocatalysis : Enzymatic methods offer a highly selective and sustainable route to chiral molecules. Research into amine dehydrogenases (AmDHs) has shown promise for the asymmetric synthesis of chiral amines from prochiral ketones. Future work could focus on identifying or engineering enzymes capable of directly producing (2S)-2-aminopropane-1-thiol or its precursors with high enantiomeric excess. Biocatalytic cascades, combining multiple enzymatic steps in a one-pot process, could further streamline the synthesis and minimize waste. For instance, a cascade could be designed to deprotect a doubly protected amino acid derivative using a combination of esterase and Cbz-ase biocatalysts.

Flow Chemistry : Continuous flow synthesis provides significant advantages over batch processes, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net Developing a continuous flow process for (2S)-2-aminopropane-1-thiol hydrochloride would enable on-demand production and could facilitate the synthesis of derivatives by integrating subsequent reaction steps into an automated sequence. nih.gov This approach minimizes the handling of potentially hazardous intermediates and improves reaction efficiency.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reaction rates, increase yields, and improve product purity in the synthesis of various organic compounds, including chiral molecules and aminothiophenes. nih.govrug.nlnih.gov Applying microwave-assisted techniques to the key bond-forming steps in the synthesis of (2S)-2-aminopropane-1-thiol could significantly reduce reaction times and energy consumption compared to conventional heating methods. rug.nldoi.org

Table 1: Comparison of Sustainable Synthetic Methodologies

| Methodology | Key Advantages | Potential for (2S)-2-Aminopropane-1-thiol Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Direct asymmetric amination of a thiol-containing ketone precursor; kinetic resolution of a racemic mixture. |

| Flow Chemistry | Improved safety and control, easy scalability, potential for automation and multi-step synthesis. researchgate.netbeilstein-journals.org | On-demand synthesis, safe handling of reagents, integration with purification and derivatization steps. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, improved energy efficiency. nih.govrug.nl | Acceleration of key cyclization or substitution reactions, reduction of side-product formation. nih.gov |

Development of New Catalytic Reactions and Transformations

The bifunctional nature of (2S)-2-aminopropane-1-thiol, containing both a nucleophilic thiol and an amine group, makes it an intriguing substrate for developing novel catalytic reactions and transformations. Future research can explore its participation in established and emerging reaction classes to synthesize complex molecules.

Thiol-Ene and Thio-Michael Reactions : The thiol-ene reaction is a robust "click" chemistry transformation that proceeds via a radical mechanism to form thioethers. nih.gov Future studies could explore the intramolecular thiol-ene cyclization of derivatives of (2S)-2-aminopropane-1-thiol to create novel sulfur-containing heterocyclic scaffolds. squarespace.com Similarly, its participation in asymmetric Thio-Michael additions, either as a nucleophile or as part of an organocatalyst, could provide enantioselective routes to valuable sulfur-containing compounds. nih.gov Visible-light photoredox catalysis offers a green method for initiating these reactions under mild conditions. beilstein-journals.org

Condensation and Cyclization Reactions : Aminothiols are known to react with nitriles and other electrophiles to form heterocycles like thiazolines. doi.org Investigating the reactivity of (2S)-2-aminopropane-1-thiol with a broader range of bis-electrophiles could lead to new classes of macrocycles and heterocyclic compounds with potential applications in medicinal chemistry. nih.gov The condensation with α-aminonitriles, for instance, could be a pathway to novel thiol-containing dipeptide analogues. doi.org

Oxidative Coupling and Thiol-Disulfide Exchange : The thiol group is readily oxidized to form disulfide bonds. researchgate.net This reversible reaction is fundamental in biochemistry and can be exploited in materials science. Research could focus on the controlled oxidative coupling of (2S)-2-aminopropane-1-thiol to form chiral disulfides, which could serve as chiral ligands or reagents. Furthermore, its participation in thiol-disulfide exchange reactions could be used to develop dynamic combinatorial libraries or stimuli-responsive materials.

Table 2: Potential Catalytic Transformations Involving the Aminothiol (B82208) Motif

| Reaction Type | Description | Potential Application |

| Thiol-Ene Reaction | Radical-mediated addition of the S-H bond across a C=C double bond. rug.nl | Synthesis of chiral thioethers, peptide modification, and surface functionalization. nih.gov |

| Thio-Michael Addition | Conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. nih.gov | Asymmetric C-S bond formation for the synthesis of complex chiral molecules. |

| Thiol-to-Amine Cyclization | Intramolecular reaction bridging the thiol and amine groups with a linker. nih.gov | Generation of novel macrocyclic compounds for drug discovery screening. nih.gov |

| Condensation with Nitriles | Reaction of the aminothiol with a nitrile to form a thiazoline (B8809763) ring. doi.org | Synthesis of chiral heterocyclic building blocks and peptide analogues. |

Design of Advanced Ligands and Organocatalysts Incorporating the Aminothiol Motif

The combination of a chiral center with two distinct donor atoms (nitrogen and sulfur) makes (2S)-2-aminopropane-1-thiol an excellent scaffold for the design of novel chiral ligands and organocatalysts for asymmetric synthesis.